Piperacillin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N5O7S |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

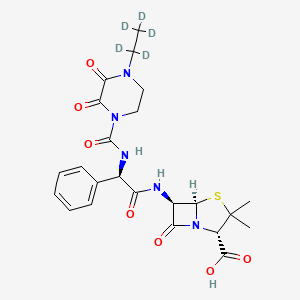

(2S,5R,6R)-6-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1/i1D3,4D2 |

InChI Key |

IVBHGBMCVLDMKU-NQKCGXCASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is piperacillin-d5 and its chemical structure

An In-depth Technical Guide to Piperacillin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a deuterated analog of the broad-spectrum antibiotic piperacillin. It covers its chemical structure, mechanism of action, and, most importantly, its critical role as an internal standard in analytical and pharmacokinetic research. This document is intended to be a valuable resource for professionals in drug development and related scientific fields.

Introduction to this compound

This compound is a stable, isotopically labeled form of piperacillin, a widely used β-lactam antibiotic.[1] In this compound, five hydrogen atoms on the ethyl group of the piperazine ring have been replaced with deuterium atoms.[2][3] This isotopic labeling does not alter the compound's biological activity, allowing it to be used as a tracer in various pharmacokinetic and metabolic studies.[1] Its primary application is as an internal standard for the precise quantification of piperacillin in biological matrices such as plasma and pleural fluid using mass spectrometry-based methods.[2][4][5] This accurate quantification is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and metabolic research.[2]

Chemical Structure and Physicochemical Properties

The key structural difference between piperacillin and this compound is the presence of five deuterium atoms on the N-ethyl side chain. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S, 5R, 6R)-6-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |

| Chemical Formula | C₂₃H₂₂D₅N₅O₇S[1] |

| Molecular Weight | 522.59 g/mol [1][2] |

| Parent Drug | Piperacillin[2] |

| Synonyms | N-ethyl-D5;(2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5, CL 227193-d5, Isipen-d5, Pentcillin-d5, Pipracil-d5, T 1220-d5[2] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N--INVALID-LINK--C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3] |

| InChI Key | IVBHGBMCVLDMKU-NQKCGXCASA-N[4] |

Mechanism of Action

As a structural analog, this compound shares the same mechanism of action as piperacillin. Piperacillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation process, piperacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall, subsequent cell lysis, and bacterial death.[1]

References

- 1. This compound | 61477-96-1 | AP184289 | Biosynth [biosynth.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C23H27N5O7S | CID 76973413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mims.com [mims.com]

An In-depth Technical Guide to the Physicochemical Properties of Piperacillin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of piperacillin-d5, a deuterated analog of the broad-spectrum β-lactam antibiotic, piperacillin. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate understanding and application in a laboratory setting.

Core Physicochemical Properties

This compound is a stable, isotopically labeled version of piperacillin, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Quantitative Data Summary

The key physicochemical properties of this compound and its non-labeled counterpart, piperacillin, are summarized in the tables below for easy comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | [2] |

| Molecular Weight | 522.59 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >150°C (decomposition) | [2] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa₁ (Carboxylic Acid) | 3.37 ± 0.06 | [3] |

| pKa₂ (Secondary Amide) | 8.96 ± 0.10 | [3] |

| Aqueous Solubility | 0.119 mg/mL (256.8 mg/L) at 20°C | [4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO, Ethanol, Methanol | [2] |

Table 2: Acidity and Solubility Properties of Piperacillin (as a proxy for this compound)

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of piperacillin using potentiometric titration.

Materials:

-

Piperacillin powder

-

Automatic potentiometric titrator with a pH glass electrode

-

Standardized hydrochloric acid (HCl) solution (approx. 1 M)

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.2 M), freshly prepared and free of carbonate

-

High-purity water (purged with argon to remove CO₂)

-

Sodium chloride (NaCl)

-

Thermostatic magnetic stirrer

-

Calibrated analytical balance

Procedure:

-

Preparation of Piperacillin Solution: Accurately weigh a precise amount of piperacillin powder and dissolve it in a known volume of 0.1 M NaCl solution to achieve a final concentration of approximately 10-50 µM. The NaCl is used to maintain a constant ionic strength.

-

Initial pH Adjustment: Place the piperacillin solution in a thermostatically controlled vessel at 25 ± 1°C and stir continuously. Add the standardized HCl solution to adjust the initial pH of the solution to approximately 3.0.

-

Titration: Titrate the acidified piperacillin solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 10 µL) and record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the volume of NaOH added against the measured pH. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used to calculate the pKa values from the titration data by analyzing the derivatives of the titration curve.[3]

Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the determination of the equilibrium aqueous solubility of piperacillin using the shake-flask method.[5][6][7]

Materials:

-

Piperacillin powder

-

High-purity water

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Calibrated analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of piperacillin powder to a flask containing a known volume of high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

-

Sample Analysis: Carefully withdraw a sample from the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Quantification: Determine the concentration of piperacillin in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known piperacillin concentrations.

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Piperacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The primary target of piperacillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8]

Metabolic Pathway

Piperacillin is largely excreted from the body unchanged, primarily through the kidneys.[2] However, a minor portion undergoes metabolism in the liver. The primary metabolic transformation is the desethylation of the ethyl group on the dioxopiperazine ring, forming the desethylpiperacillin metabolite.[3] This metabolite can then be further conjugated with glucuronic acid to form desethylpiperacillin glucuronide.[1]

Experimental Workflows

Analytical Workflow: Quantification by LC-MS/MS

The quantification of piperacillin and its deuterated internal standard, this compound, in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Synthesis Workflow

Piperacillin is synthesized via a semi-synthetic route, typically starting from ampicillin.[2] The process involves the acylation of the amino group of ampicillin with an activated derivative of 4-ethyl-2,3-dioxopiperazine.

References

- 1. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperacillin - Wikipedia [en.wikipedia.org]

- 3. Piperacillin/Tazobactam Monograph for Professionals - Drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CN111377948A - The preparation technology of piperacillin sodium - Google Patents [patents.google.com]

Technical Guide: Certificate of Analysis for Piperacillin-d5

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Piperacillin-d5. This deuterated analog of Piperacillin serves as a critical internal standard for the accurate quantification of Piperacillin in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for a representative batch of this compound. These values are essential for ensuring the identity, purity, and quality of the standard for use in regulated analytical environments.

| Test Parameter | Specification | Result | Methodology |

| Appearance | White to off-white powder | Conforms | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Identity (MS) | Conforms to molecular weight | Conforms | Mass Spectrometry |

| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Deuterated Forms (d₁-d₅) | ≥ 99% | Conforms | Mass Spectrometry |

| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | C₂₃H₂₂D₅N₅O₇S | Elemental Analysis |

| Molecular Weight | 522.6 g/mol | 522.6 g/mol | Mass Spectrometry |

| Water Content (Karl Fischer) | ≤ 2.0% | 1.70% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |

| Solubility | Slightly soluble in DMSO, Methanol, Ethanol | Conforms | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key analytical tests are outlined below. These protocols are fundamental to verifying the quality and integrity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the purity of this compound by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[3]

-

Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute all components.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Column Temperature: 40 °C.[4]

-

Detection: UV at 220 nm.[5]

-

Injection Volume: 5-10 µL.[5]

-

Procedure: A solution of this compound is prepared in a suitable diluent and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is used to confirm the molecular weight and assess the isotopic distribution of the deuterated standard.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a hybrid quadrupole-Orbitrap or triple quadrupole).[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Multiple Reaction Monitoring (MRM): The transition of the parent ion to a specific daughter ion is monitored for both Piperacillin and this compound. For this compound, a common transition is m/z 523.2 → 148.2.[3]

-

Sample Preparation: The sample is dissolved in an appropriate solvent, typically a mixture of methanol and water.[4]

-

Procedure: The sample solution is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound and to evaluate the percentage of deuterated forms.

Diagrams

Experimental Workflow for Quantification of Piperacillin using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in a clinical or research setting to quantify Piperacillin in a biological sample.

Caption: Workflow for Piperacillin quantification using a deuterated internal standard.

Logical Relationship of a Certified Reference Material

This diagram shows the hierarchical relationship and traceability of a certified reference material (CRM) like this compound, which is crucial for ensuring the accuracy and comparability of analytical results.

Caption: Traceability pyramid for analytical reference standards.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. icdst.co.uk [icdst.co.uk]

The Role of Piperacillin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of piperacillin-d5 as an internal standard in the quantitative analysis of piperacillin, a widely used β-lactam antibiotic. Accurate determination of piperacillin concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the necessary accuracy and precision in these analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Internal Standardization

In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The internal standard helps to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.

This compound is an ideal internal standard for piperacillin analysis because it is chemically identical to piperacillin, with the only difference being the substitution of five hydrogen atoms with deuterium.[1][2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected similarly by experimental variations.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its application as an internal standard.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₂₂D₅N₅O₇S | [4][5] |

| Molecular Weight | 522.6 g/mol | [4][5] |

| Isotopic Enrichment | ≥98% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol and DMSO | [4] |

Experimental Workflow for Piperacillin Quantification

The general workflow for the quantification of piperacillin in biological matrices using this compound as an internal standard is depicted in the following diagram.

Caption: A generalized workflow for the quantification of piperacillin using this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for the quantification of piperacillin in human plasma using this compound as an internal standard, based on established and validated methods.[6][7]

Reagents and Materials

-

Piperacillin reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium bicarbonate

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma

Sample Preparation

-

Spiking of Internal Standard: To 50 µL of plasma sample, standard, or quality control, add 10 µL of a this compound working solution (concentration will depend on the specific assay).[5]

-

Protein Precipitation: Add 200 µL of cold methanol or acetonitrile to the sample.[5]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Dilution (Optional): The supernatant may be further diluted with a suitable buffer or mobile phase to be compatible with the LC-MS/MS system.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A summary of typical LC-MS/MS parameters for the analysis of piperacillin and this compound is provided in Table 2.

| Parameter | Condition | Reference(s) |

| LC System | Agilent 1200 series or equivalent | |

| Column | C18, 2.1 x 50 mm, 1.8 µm | [6][7] |

| Mobile Phase A | 10 mM Ammonium bicarbonate in water or 0.1% Formic acid in water | [5][6][7] |

| Mobile Phase B | Methanol or Acetonitrile | [5][6][7] |

| Flow Rate | 0.3 - 0.5 mL/min | [5] |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes. | [5] |

| Injection Volume | 5 - 10 µL | [5] |

| MS System | Triple quadrupole mass spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7] |

| MRM Transition (Piperacillin) | m/z 518.2 → 143.2 | [6][7] |

| MRM Transition (this compound) | m/z 523.2 → 148.2 | [6][7] |

Method Validation Data

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. Table 3 summarizes typical validation parameters for an LC-MS/MS method for piperacillin quantification.

| Validation Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.25 - 352 mg/L | [6][7] |

| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [6][7] |

| Intra-day Precision (%CV) | < 15% | [8] |

| Inter-day Precision (%CV) | < 15% | [8] |

| Accuracy (% bias) | Within ±15% | [8] |

| Recovery | > 85% |

Logical Relationship in Quantitative Analysis

The core principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across different samples. This relationship is fundamental to accurate quantification.

Caption: The relationship between analyte and internal standard responses for quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of piperacillin in complex biological matrices. Its use as an internal standard in LC-MS/MS methods effectively compensates for analytical variability, leading to high-quality data essential for clinical and research applications. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for piperacillin.

References

- 1. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. forum.graphviz.org [forum.graphviz.org]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role and Mechanism of Piperacillin-d5 in High-Precision Quantitative Analysis

A Technical Guide for Researchers and Drug Development Professionals

The accurate quantification of therapeutic drugs is paramount in clinical research and patient care, ensuring efficacy while minimizing toxicity. For the β-lactam antibiotic piperacillin, precise measurement in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring (TDM). The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as piperacillin-d5. This guide details the core mechanism of this compound in quantitative analysis, providing the foundational knowledge, experimental protocols, and performance data required by researchers and drug development professionals.

The Core Mechanism: Stable Isotope Dilution

This compound is a form of piperacillin where five hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification increases the mass of the molecule without significantly altering its chemical and physical properties. In quantitative analysis, this compound serves as an ideal internal standard (IS) based on the principle of stable isotope dilution.

The fundamental premise is that a known quantity of the SIL-IS (this compound) is added to a sample containing an unknown quantity of the native analyte (piperacillin) at the earliest stage of sample preparation. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same processing variations, including:

-

Extraction Inefficiencies: Any loss of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the SIL-IS.

-

Matrix Effects: In complex biological samples (e.g., plasma, urine), other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. The SIL-IS, co-eluting with the analyte from the chromatography column, experiences the same ion suppression or enhancement.

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over time affect both the analyte and the IS equally.

The mass spectrometer differentiates between the native piperacillin and the heavier this compound based on their mass-to-charge (m/z) ratios. Quantification is therefore not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the internal standard's signal. Since the concentration of the IS is known, this ratio allows for a highly accurate and precise calculation of the analyte's concentration, effectively canceling out the variations described above.

The Critical Role of Stable Isotope-Labeled Standards in the Bioanalysis of Piperacillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benefits, methodologies, and data supporting the use of stable isotope-labeled (SIL) internal standards for the quantitative analysis of piperacillin. The use of SIL standards, such as Piperacillin-d5, is paramount for achieving the accuracy and precision required in therapeutic drug monitoring (TDM) and clinical research, ultimately leading to improved patient outcomes.

The Imperative for Precision in Piperacillin Quantification

Piperacillin is a broad-spectrum β-lactam antibiotic, frequently used in combination with the β-lactamase inhibitor tazobactam, for the treatment of severe bacterial infections.[1][2] Therapeutic drug monitoring of piperacillin is crucial, particularly in critically ill patients, due to the high variability in its pharmacokinetic profile.[3][4] Factors such as renal function significantly impact drug clearance, necessitating precise quantification to ensure therapeutic efficacy and avoid toxicity.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][7] However, the complexity of biological matrices (e.g., plasma, serum) can lead to analytical challenges, most notably the matrix effect, which can significantly impact the accuracy and reproducibility of results.[8]

Core Benefits of Employing a Stable Isotope-Labeled Standard

The use of a stable isotope-labeled internal standard is the most effective way to mitigate the challenges of bioanalytical quantification.[8][9] A SIL standard is a form of the analyte (piperacillin) in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8][10] For piperacillin, deuterated forms like this compound are commonly used.[11][12][13]

The key advantages of this approach are:

-

Correction for Matrix Effects : The SIL standard co-elutes with the native piperacillin and experiences the same ion suppression or enhancement in the mass spectrometer's ion source.[8][14] By calculating the ratio of the analyte peak area to the SIL standard peak area, the variability caused by the matrix is effectively normalized.

-

Compensation for Sample Preparation Variability : Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the SIL standard.[7] This ensures that the final analyte-to-standard ratio remains constant, leading to more accurate and precise results.

-

Improved Accuracy and Precision : The near-identical physicochemical properties of the SIL standard and the analyte ensure they behave similarly throughout the entire analytical process, from extraction to detection.[8] This leads to a significant improvement in the overall accuracy and precision of the method.[3][15]

-

Enhanced Method Robustness : Methods employing SIL standards are less susceptible to minor variations in experimental conditions, making them more robust and reliable for routine use in clinical laboratories.[3]

Quantitative Performance of Piperacillin Assays Using SIL Standards

The implementation of a SIL standard for piperacillin quantification results in analytical methods with excellent performance characteristics. The following table summarizes validation data from various studies employing LC-MS/MS with a stable isotope-labeled internal standard for piperacillin.

| Parameter | Study 1[3][16][17] | Study 2[15] | Study 3[18] | Study 4[11][12] |

| Internal Standard | This compound | [2H5]-PIP | Isotope-labeled IS | This compound |

| Matrix | Serum | Serum and Plasma | Human Plasma | Human Plasma and Pleural Fluid |

| Linearity Range (mg/L) | Not specified | 1 - 130 | 0.1 - 150 | 0.25 - 352 |

| Inaccuracy (%) | ≤8 | -19.6 – 11.8 | Not specified | Within acceptable limits |

| Imprecision (CV %) | <9 | 1.62 – 12.3 | Not specified | Within acceptable limits |

| Lower Limit of Quantification (LLOQ) (mg/L) | Not specified | 1 | 0.1 | 0.25 |

Experimental Workflow and Methodologies

A typical experimental workflow for the quantification of piperacillin in biological samples using a SIL standard and LC-MS/MS is outlined below. This is a synthesized protocol based on common practices reported in the literature.[11][12][15][18]

Bioanalytical Workflow for Piperacillin Quantification

References

- 1. Purchase [D5]-Piperacillin [nucleosyn.com]

- 2. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope dilution UHPLC-MS/MS method with semi-automated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic drug monitoring-based dose optimisation of piperacillin/tazobactam to improve outcome in patients with sepsis (TARGET): a prospective, multi-centre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive Factors of Piperacillin Exposure and the Impact on Target Attainment after Continuous Infusion Administration to Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of piperacillin, tazobactam and its metabolite in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope … [ouci.dntb.gov.ua]

- 18. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Piperacillin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling procedures for piperacillin-d5, a deuterated analog of the broad-spectrum antibiotic piperacillin. Given its intended use as an internal standard in analytical and pharmacokinetic research, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, provides detailed experimental protocols for handling, and outlines emergency procedures.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S,5R,6R)-6-((R)-2-(4-(ethyl-d5)-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Cayman Chemical[1], LGC Standards[2] |

| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | Cayman Chemical[1], LGC Standards[2] |

| Molecular Weight | 522.6 g/mol | Cayman Chemical[1] |

| Appearance | Solid | Pfizer[3] |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | Cayman Chemical[1] |

| Storage Temperature | -20°C | Cayman Chemical[1], LGC Standards[2] |

| Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |

Table 2: Acute Toxicity Data for Piperacillin Sodium

| Route of Administration | Test Species | LD50 (Lethal Dose, 50%) | Source |

| Oral | Rat | >10 g/kg | Piramal Critical Care[4] |

| Oral | Mouse | >10 g/kg | Piramal Critical Care[4] |

| Intravenous | Rat | 2260 mg/kg | Piramal Critical Care[4] |

| Intravenous | Mouse | 4900 mg/kg | Piramal Critical Care[4] |

| Intraperitoneal | Mouse | 9770 mg/kg | Piramal Critical Care[4] |

| Subcutaneous | Mouse | >10 g/kg | Piramal Critical Care[4] |

Hazard Identification and Control

Piperacillin, and by extension this compound, is an active pharmaceutical ingredient that can affect bodily functions and may cause allergic reactions in sensitive individuals.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Control Workflow

The following diagram illustrates the logical workflow for identifying hazards and implementing control measures when working with this compound.

Caption: A logical workflow for mitigating risks associated with handling this compound.

Experimental Protocols: Safe Handling Procedures

Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

-

Eye Protection: Safety glasses with side shields are mandatory. In situations with a higher risk of splashing, chemical splash goggles should be worn.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of damage before use.

-

Body Protection: A clean, buttoned laboratory coat must be worn.

Weighing and Solution Preparation Workflow

The following diagram outlines the standard operating procedure for accurately weighing this compound and preparing a stock solution. This procedure is designed to minimize the generation of airborne particles.

Caption: A step-by-step workflow for the safe weighing and dissolution of this compound.

Storage and Stability

-

Storage: this compound should be stored at -20°C in a tightly sealed container.[1][2]

-

Stability: The solid compound is stable for at least 4 years when stored at -20°C.[1] For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Studies on piperacillin (in combination with tazobactam) have shown that its stability in solution is dependent on the diluent, concentration, and temperature. For example, in a polypropylene syringe at 125/15.62 mg/mL, it is stable in 0.9% NaCl or D5W for 48 hours at room temperature.[6]

Waste Disposal

All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, labeled container. Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Workflow

The following diagram details the procedural flow for responding to common laboratory emergencies involving this compound.

Caption: Step-by-step procedures for responding to spills and personnel exposure to this compound.

In case of any exposure, it is crucial to seek prompt medical attention and provide the medical personnel with the Safety Data Sheet for piperacillin. Individuals with a known hypersensitivity to penicillins or other beta-lactam antibiotics should exercise extreme caution and may need to avoid handling this compound.[3]

References

Methodological & Application

Application Note: Quantification of Piperacillin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings, often in combination with the β-lactamase inhibitor tazobactam, for the treatment of moderate to severe bacterial infections. Therapeutic drug monitoring (TDM) of piperacillin is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperacillin in human plasma. The use of a stable isotope-labeled internal standard, piperacillin-d5, ensures high accuracy and precision in the analytical results.[1][2]

Principle of the Method

This method employs a simple protein precipitation step for sample preparation. The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[1][3] The quantification is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for piperacillin and its deuterated internal standard, this compound.[3][4]

Experimental Protocols

Materials and Reagents

-

Piperacillin sodium salt (Reference Standard)

-

This compound sodium salt (Internal Standard)[5]

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (>99.5%)

-

Ammonium bicarbonate

-

Human plasma (with lithium heparin or K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of piperacillin (1 mg/mL) and this compound (1 mg/mL) in LC-MS grade water.

-

Working Standard Solutions: Serially dilute the piperacillin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 220 µg/mL.[6]

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).

Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

To 50 µL of plasma sample, add 150 µL of the internal standard working solution in methanol.[3][4]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some methods, a dilution of the supernatant with mobile phase or water may be performed before injection.[3][4][7]

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | UHPLC/HPLC system |

| Column | C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium bicarbonate in water[3][8] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or Methanol[3][8] |

| Flow Rate | 0.4 - 0.5 mL/min[7][8] |

| Column Temperature | 40°C[7] |

| Injection Volume | 5 µL[7] |

| Elution | Gradient elution is commonly used.[1][3][8] A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Piperacillin: m/z 518.2 → 143.2[3][4] This compound: m/z 523.2 → 148.2[3][4] |

| Source Temperature | Dependent on the instrument, typically in the range of 400-550°C. |

| IonSpray Voltage | Dependent on the instrument, typically around 5500 V. |

Data Presentation and Performance Characteristics

The method is validated according to regulatory guidelines, and the performance characteristics are summarized below.

Quantitative Data Summary:

| Parameter | Result |

| Linearity Range | 0.1 - 150 µg/mL or 0.25 - 352 mg/L, with a correlation coefficient (r²) > 0.99[3][4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5] |

| Intra-day Precision (%CV) | < 15%[1] |

| Inter-day Precision (%CV) | < 15%[1] |

| Intra-day Accuracy (%) | Within ±15% of the nominal concentration (±20% at LLOQ)[1][5] |

| Inter-day Accuracy (%) | Within ±15% of the nominal concentration (±20% at LLOQ)[1][5] |

| Extraction Recovery | Typically > 85%[9] |

Workflow Visualization

The following diagram illustrates the major steps in the LC-MS/MS workflow for piperacillin quantification.

Caption: Workflow for Piperacillin Quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piperacillin in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. High-performance liquid chromatographic determination of tazobactam and piperacillin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Piperacillin-d5 for Therapeutic Drug Monitoring (TDM) by LC-MS/MS

These application notes provide a detailed protocol for the quantitative determination of piperacillin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates piperacillin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) in a clinical research setting.

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used, often in combination with the β-lactamase inhibitor tazobactam, for treating severe bacterial infections, particularly in critically ill patients.[1] These patients often exhibit significant pharmacokinetic variability due to factors like sepsis, organ dysfunction, and augmented renal clearance, which can lead to sub-therapeutic or potentially toxic drug concentrations.[2][3] Therapeutic drug monitoring (TDM) is therefore a critical tool for optimizing piperacillin dosing to maximize efficacy while minimizing risks.[4][5]

The gold standard for TDM is LC-MS/MS, owing to its high specificity and sensitivity.[6] The use of a deuterated internal standard, such as this compound, is best practice for bioanalytical methods.[7][8] A SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively correct for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the robustness and reliability of the assay.[7][9]

This document outlines a validated LC-MS/MS method for piperacillin quantification using this compound for TDM.

Principle of the Method

The method involves a simple protein precipitation step to extract piperacillin and the internal standard (this compound) from a human plasma sample. The extracted supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte (piperacillin) to the internal standard (this compound).

Experimental Protocol: Piperacillin Quantification in Plasma

This protocol is based on methodologies developed for the quantification of piperacillin in biological matrices.[10][11]

3.1. Materials and Reagents

-

Piperacillin reference standard

-

This compound (Internal Standard, IS)[1]

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Ammonium Bicarbonate

-

Human plasma (for calibration standards and quality controls)

-

Micropipettes and sterile tips

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

3.2. Preparation of Solutions

-

Piperacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve piperacillin reference standard in a suitable solvent like methanol to achieve a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the piperacillin stock.

-

Working Internal Standard Solution (e.g., 5 µg/mL): Dilute the this compound stock solution in methanol. This solution will be used for protein precipitation.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate volumes of the piperacillin stock solution into blank human plasma to cover the clinically relevant concentration range (e.g., 0.25 - 352 mg/L).[10]

3.3. Sample Preparation Protocol

-

Label microcentrifuge tubes for patient samples, calibration standards, and QCs.

-

Pipette 5 µL of the respective sample (patient plasma, calibrator, or QC) into the labeled tubes.[10]

-

Add 125 µL of the working internal standard solution (methanol containing this compound) to each tube.[10]

-

Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

-

Carefully transfer 50 µL of the clear supernatant into a clean tube or autosampler vial.[10]

-

Dilute the supernatant with 500 µL of the aqueous mobile phase (e.g., 10 mM ammonium bicarbonate in water).[10]

-

Vortex briefly and place the vials in the autosampler for LC-MS/MS analysis.

Data Presentation: Method Parameters and Performance

4.1. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrument parameters for the analysis. These should be optimized for the specific instrumentation used.

| Parameter | Typical Condition | Citation(s) |

| LC System | UPLC or HPLC System | [11],[10] |

| Column | Acquity BEH C18 (or equivalent), e.g., 50x2.1mm, 1.9µm | [11],[10] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water | [10] |

| Mobile Phase B | Methanol | [10] |

| Flow Rate | 0.3 - 0.5 mL/min | - |

| Gradient | Gradient elution appropriate to separate analyte from matrix components | [10] |

| Injection Volume | 5 µL | [12] |

| Column Temperature | 40 °C | - |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | [11],[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |

| MRM Transition: PIP | m/z 518.2 → 143.2 | [10] |

| MRM Transition: PIP-d5 | m/z 523.2 → 148.2 | [10] |

4.2. Method Performance Characteristics

The following data, derived from published literature, demonstrates the expected performance of a validated method.

| Performance Metric | Result | Citation(s) |

| Linearity Range | 0.25 - 352 mg/L (piperacillin) | [10] |

| Correlation Coefficient (r²) | > 0.99 | [11] |

| Intra-day Precision (%CV) | < 15% (typically 1.6% - 12.3%) | [11] |

| Inter-day Precision (%CV) | < 15% (typically 1.6% - 12.3%) | [11] |

| Accuracy (% Bias) | Within ±15% (typically -19.6% to 11.8%) | [11] |

| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [10] |

Clinical Application Protocol for TDM

5.1. Patient Population and Sampling

-

Target Population: Critically ill patients with severe infections, sepsis, septic shock, or those with unpredictable renal function.[2][3]

-

Dosing: Piperacillin is often administered as a continuous or extended infusion to optimize time-dependent bactericidal activity.[2]

-

Sampling Time: For TDM, steady-state concentrations are most informative. Samples should be collected after at least 24-48 hours of continuous infusion or as trough samples before the next dose in intermittent infusion regimens.[13][14]

5.2. Interpretation of Results

-

Therapeutic Target: The primary pharmacokinetic/pharmacodynamic (PK/PD) target is to maintain the free (unbound) drug concentration above the minimum inhibitory concentration (MIC) of the pathogen.

-

Target Concentration Range: A commonly accepted therapeutic target for total piperacillin concentration in plasma is between 32-64 mg/L.[13][14][15] This range aims to be 2-4 times the MIC breakpoint for Pseudomonas aeruginosa.[14][15]

-

Dose Adjustment:

-

Concentrations < 32 mg/L: May be sub-therapeutic, increasing the risk of treatment failure. A dose increase should be considered.[13]

-

Concentrations > 64 mg/L: While a clear toxicity threshold is not fully established, very high concentrations (>100-150 mg/L) may be associated with adverse effects and do not necessarily improve outcomes. A dose reduction might be warranted.[3][14]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Usefulness of therapeutic drug monitoring of piperacillin and meropenem in routine clinical practice: a prospective cohort study in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic drug monitoring-guided continuous infusion of piperacillin/tazobactam significantly improves pharmacokinetic target attainment in critically ill patients: a retrospective analysis of four years of clinical experience | springermedizin.de [springermedizin.de]

- 5. Therapeutic drug monitoring of piperacillin/tazobactam in sepsis - ESICM [esicm.org]

- 6. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Personalized Piperacillin Dosing for the Critically Ill: A Retrospective Analysis of Clinical Experience with Dosing Software and Therapeutic Drug Monitoring to Optimize Antimicrobial Dosing | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Bioequivalence Studies of Piperacillin Formulations Using Piperacillin-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of piperacillin formulations, with a specific focus on the use of piperacillin-d5 as an internal standard for accurate quantification.

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of moderate-to-severe bacterial infections. The development of generic piperacillin formulations necessitates rigorous bioequivalence (BE) studies to ensure their therapeutic interchangeability with the innovator product. A critical component of these studies is the accurate quantification of piperacillin in biological matrices, typically human plasma. The stable isotope-labeled internal standard, this compound, is instrumental in achieving the required precision and accuracy in bioanalytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines the essential protocols, from the clinical phase of a bioequivalence study to the bioanalytical quantification of piperacillin using this compound, and the subsequent pharmacokinetic analysis.

Mechanism of Action of Piperacillin

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, piperacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3][4]

Figure 1: Simplified diagram of Piperacillin's mechanism of action.

Experimental Protocols

Bioequivalence Study Protocol: Intravenous Piperacillin Formulation

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study for an intravenous piperacillin formulation.

1. Study Objective: To compare the rate and extent of absorption of a test intravenous piperacillin formulation with a reference intravenous piperacillin formulation in healthy adult subjects under fasting conditions.

2. Study Design:

-

Design: Single-center, open-label, randomized, two-period, two-sequence, crossover study.

-

Population: Healthy adult male and/or female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Sample Size: Determined by statistical power analysis, typically 24-36 subjects.

-

Washout Period: A minimum of 5-7 days between the two treatment periods to ensure complete washout of the drug.

3. Investigational Products:

-

Test Product: Generic piperacillin for injection (e.g., 4 g).

-

Reference Product: Innovator piperacillin for injection (e.g., 4 g).

4. Study Conduct:

-

Informed Consent: Obtain written informed consent from all subjects before any study-related procedures.

-

Screening: Screen subjects for inclusion/exclusion criteria, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

-

Randomization: Randomly assign subjects to one of the two treatment sequences (Test then Reference, or Reference then Test).

-

Dosing: In each period, subjects will receive a single intravenous infusion of either the test or reference product over a standardized period (e.g., 30 minutes). Subjects will be in a fasted state for at least 10 hours before dosing.

-

Blood Sampling: Collect venous blood samples in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points:

-

Pre-dose (0 hour)

-

During infusion (e.g., 0.25 and 0.5 hours)

-

Post-infusion at 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours.

-

-

Sample Handling: Centrifuge blood samples to separate plasma. Store plasma samples at -70°C ± 10°C until bioanalysis.

5. Pharmacokinetic Analysis:

-

Calculate the following pharmacokinetic parameters for piperacillin from the plasma concentration-time data for each subject:

-

Cmax: Maximum observed plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

-

-

Perform statistical analysis on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) values.

-

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) should be within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Piperacillin in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of piperacillin in human plasma using this compound as the internal standard (IS).

1. Materials and Reagents:

-

Piperacillin reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (calibrators, quality control samples, or study samples) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 2% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Piperacillin: m/z 518.2 → 143.2This compound: m/z 523.2 → 148.2[6][7][8] |

5. Method Validation:

-

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The results of a bioequivalence study are typically summarized in a table comparing the key pharmacokinetic parameters of the test and reference formulations.

Table 1: Comparison of Pharmacokinetic Parameters of Test and Reference Piperacillin Formulations (N=24)

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |

| Cmax (µg/mL) | 285.4 ± 45.2 | 291.8 ± 50.1 | 97.81 | 92.54% - 103.38% |

| AUC(0-t) (µgh/mL) | 450.6 ± 78.9 | 462.3 ± 85.4 | 97.47 | 93.11% - 102.05% |

| AUC(0-∞) (µgh/mL) | 465.1 ± 82.3 | 478.5 ± 90.7 | 97.19 | 92.76% - 101.84% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the study.

Visualization of Workflows

Bioanalytical Method Development and Validation Workflow

Figure 2: Workflow for bioanalytical method development and validation.

Bioequivalence Study Workflow

Figure 3: Overall workflow of a bioequivalence study.

References

- 1. fda.gov [fda.gov]

- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]

- 5. Population Pharmacokinetic Modeling of Piperacillin/Tazobactam in Healthy Adults and Exploration of Optimal Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

Application Note: Quantification of Piperacillin in Human Urine by LC-MS/MS with Piperacillin-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of moderate-to-severe bacterial infections.[1] Therapeutic drug monitoring of piperacillin in urine is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity, particularly in critically ill patients with renal impairment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of piperacillin in human urine, employing piperacillin-d5 as a stable isotope-labeled internal standard for accurate and precise quantification.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of piperacillin in human urine.

Materials and Reagents

-

Piperacillin and this compound standards

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium bicarbonate

-

Ultrapure water

-

Human urine (drug-free)

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical column: Acquity BEH C18 column or equivalent[2][3]

Sample Preparation

A simple protein precipitation method is employed for the extraction of piperacillin from urine samples.

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of urine sample.

-

Add 200 µL of a working solution of this compound in methanol.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the mixture at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:10 with ultrapure water.

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column, followed by detection using electrospray ionization in positive mode with multiple reaction monitoring (MRM).

-

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[4][5] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C[4] |

| Gradient Program | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

-

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Piperacillin) | m/z 518.2 → 143.2[2][3] |

| MRM Transition (this compound) | m/z 523.2 → 148.2[2][3] |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | 500 °C |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented below.

-

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range (mg/L) | LLOQ (mg/L) | Correlation Coefficient (r²) |

| Piperacillin | 20 - 6000[6] | 20 | > 0.99 |

-

Table 4: Accuracy and Precision

| Analyte | QC Level | Concentration (mg/L) | Accuracy (%)[6] | Intra-day Precision (%CV)[6] | Inter-day Precision (%CV)[6] |

| Piperacillin | Low | 60 | 105 - 110 | < 5.0 | < 5.0 |

| Piperacillin | Mid | 3000 | 105 - 110 | < 5.0 | < 5.0 |

| Piperacillin | High | 4800 | 105 - 110 | < 5.0 | < 5.0 |

Visualizations

Caption: Workflow for the preparation of urine samples.

Caption: Analytical workflow for LC-MS/MS analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Integral Pharmacokinetic Analysis of Piperacillin and Tazobactam in Plasma and Urine in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

analysis of piperacillin in cerebrospinal fluid with piperacillin-d5

An LC-MS/MS method for the analysis of piperacillin in cerebrospinal fluid (CSF) using its deuterated internal standard, piperacillin-d5, provides a robust and sensitive approach for therapeutic drug monitoring and pharmacokinetic studies. This is particularly crucial for treating central nervous system infections, where achieving adequate antibiotic concentrations at the site of infection is paramount for clinical success.

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in combination with the β-lactamase inhibitor tazobactam to treat severe bacterial infections. Monitoring its concentration in cerebrospinal fluid (CSF) is essential for managing infections of the central nervous system (CNS), such as meningitis, as piperacillin's penetration into the CSF can be low and highly variable.[1][2] A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in complex biological matrices like CSF.[3]

Principle of the Method

This method employs a simple protein precipitation step to extract piperacillin and the internal standard (this compound) from the CSF matrix. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of piperacillin is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard, which corrects for matrix effects and variations during sample preparation and injection.

Experimental Protocols

Materials and Reagents

-

Piperacillin sodium salt (Reference Standard)

-

This compound (Internal Standard)[3]

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Ammonium bicarbonate or Formic acid

-

Drug-free human CSF for calibration standards and quality controls

-

Pipettes and sterile polypropylene tubes

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

-

Stock Solutions: Prepare primary stock solutions of piperacillin (e.g., 1 mg/mL) and this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol/water).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile. This solution will be used for protein precipitation.

-

Calibration Standards and QCs: Spike drug-free CSF with appropriate volumes of the piperacillin working solutions to create a series of calibration standards (e.g., 0.5 to 50 mg/L) and at least three levels of quality control samples (low, mid, high).

Cerebrospinal Fluid (CSF) Sample Preparation

The sample preparation is based on a protein precipitation method.[1][2][4]

-

Aliquoting: Pipette 10 µL of CSF sample, calibrator, or QC into a clean 1.5 mL polypropylene tube.[1]

-

Protein Precipitation: Add 40-125 µL of cold acetonitrile containing the this compound internal standard.[1][4]

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Dilution (Optional but Recommended): Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water) to reduce the organic content and improve peak shape.[4]

-

Injection: Inject an aliquot (e.g., 5-10 µL) of the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required depending on the specific instrumentation used.

| Parameter | Typical Setting |

| LC System | U(H)PLC System |

| Column | Acquity BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm)[4][5] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water or 0.1% Formic Acid in Water[4][6][7] |

| Mobile Phase B | Methanol or Acetonitrile[4][6][7] |

| Flow Rate | 0.4 - 0.5 mL/min[5][7] |

| Gradient Elution | A typical gradient starts with high aqueous phase, ramps up the organic phase to elute piperacillin, followed by a wash and re-equilibration step. |

| Column Temperature | 40 °C[7] |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][4] |

| Monitored Transitions (MRM) | Piperacillin: m/z 518.2 → 143.2[4][5] This compound: m/z 523.2 → 148.2[1][4][5] |

| Dwell Time | ~100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | ~500 °C |

Quantitative Data Summary

The following table summarizes the performance characteristics of published methods for piperacillin quantification, which are achievable with the described protocol.

| Parameter | Reported Value | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L in CSF | [1][2] |

| Linearity Range | 0.25 - 352 mg/L (in plasma) | [4][5] |

| Inter-assay Precision (%CV) | < 5.8% | [1] |

| Intra-assay Precision (%CV) | < 15% | [5][6] |

| Accuracy (% Bias) | Within ±10% | [1] |

| Recovery | Typically >85% | - |

| Matrix Effect | Minimal due to stable isotope-labeled IS | [4] |

Workflow and Data Analysis Visualization

The overall analytical workflow from sample receipt to final data reporting is depicted below.

Caption: Workflow for Piperacillin Analysis in CSF.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of piperacillin in cerebrospinal fluid. The simple protein precipitation sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput therapeutic drug monitoring in a clinical research setting, aiding in the optimization of dosing regimens for patients with CNS infections.

References

- 1. Population pharmacokinetics of piperacillin-tazobactam in the plasma and cerebrospinal fluid of critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Revolutionizing Piperacillin Monitoring: A Validated Dried Blood Spot Method Using Piperacillin-d5

Application Note

Introduction